1',4-Dihydroxy Midazolam-d4 is a deuterated analog of 1',4-Dihydroxy Midazolam, which is a minor metabolite of the well-known benzodiazepine, Midazolam. This compound is characterized by the presence of hydroxyl groups at the 1' and 4 positions of the midazolam structure, making it significant for pharmacological studies related to sedation and anesthesia. Its deuterated form is particularly useful in metabolic studies due to the unique isotopic labeling that allows for precise tracking in biological systems.
1',4-Dihydroxy Midazolam-d4 is classified as an imidazobenzodiazepine. It serves as a reference compound in pharmacokinetic studies and is categorized under the broader class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem and other chemical databases .
The synthesis of 1',4-Dihydroxy Midazolam-d4 primarily involves the hydroxylation of Midazolam. Key methods include:
The molecular formula of 1',4-Dihydroxy Midazolam-d4 is , where D represents deuterium atoms replacing hydrogen atoms. The compound's structure features:
The molecular weight is approximately 353.87 g/mol, and its structural representation can be visualized through chemical drawing software or databases like ChemSpider or PubChem .
1',4-Dihydroxy Midazolam-d4 can undergo various chemical reactions:
These reactions are conducted under controlled conditions to ensure stability and yield desirable products.
The mechanism of action for 1',4-Dihydroxy Midazolam-d4 involves modulation of the gamma-aminobutyric acid receptor-ionophore complex. Specifically:
1',4-Dihydroxy Midazolam-d4 exhibits several notable physical and chemical properties:
1',4-Dihydroxy Midazolam-d4 has several significant applications in scientific research:
This compound's unique isotopic labeling makes it particularly valuable for detailed metabolic studies, providing insights into drug behavior within biological systems.
Deuterium labeling of 1',4-Dihydroxy Midazolam-d4 (CAS: 1781843-10-4) primarily employs late-stage isotopic exchange and de novo synthesis strategies. The hydrogen-deuterium exchange (H/D exchange) catalyzed by platinum group metals facilitates selective deuteration at the C-4' position of the imidazole ring, achieving ≥98% isotopic enrichment. Alternatively, de novo routes utilize deuterated precursors like [1'-²H₃]-1-(hydroxymethyl)imidazole coupled with fluorobenzodiazepine intermediates via annulation reactions, as demonstrated in scalable benzodiazepine synthesis [2] [6].
A critical advancement involves chemoselective magnesium-halogen exchange with deuterated alkyl halides. For example, tert-butyl magnesium chloride (0°C, THF) mediates the alkylation of imidazole intermediates, introducing deuteromethyl groups while preserving the labile 1',4-dihydroxy functional groups. This method minimizes epimerization risks associated with the chiral center at C-3 of the diazepine ring [2] [4].
Table 1: Deuterium Incorporation Methods for 1',4-Dihydroxy Midazolam-d4
Technique | Deuterium Position | Isotopic Purity | Key Reagent/Intermediate |
---|---|---|---|
H/D Exchange (Catalytic) | C-4' of imidazole | ≥98% | D₂O, Pd/C catalyst |
De novo Synthesis | C-1' methyl group | 99.5% | [1'-²H₃]-1-(hydroxymethyl)imidazole |
Grignard-Mediated Alkylation | C-1' methyl group | 98.8% | CD₃MgCl, imidoyl chloride intermediate |
Industrial production of 1',4-Dihydroxy Midazolam-d4 leverages continuous flow chemistry to enhance reproducibility. Key innovations include:
Quality-by-design (QbD) frameworks ensure regulatory compliance. Process analytical technology (PAT) monitors deuterium distribution via online FTIR and mass spectrometry, enabling real-time adjustment of stoichiometry (e.g., D₂O flow rates). This aligns with ICH Q11 guidelines for pharmaceutical isotopes [3] [7].
Table 3: Scalable Synthesis Technologies for Deuterated Benzodiazepines
Technology | Scale Achieved | Yield | Key Advantage |
---|---|---|---|
Continuous Flow Annulation | 10 kg/batch | 85% | No intermediate isolation; <2% epimerization |
Catalytic H/D Exchange | 5 kg/batch | 92% | Uses recoverable Pd nanoparticles |
Enzymatic Purification | 20 kg/batch | 88% | Reduces metal contaminants to <1 ppm |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: